molecular formula C6H10IN3O B3047182 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine CAS No. 1354705-80-8

4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B3047182
CAS No.: 1354705-80-8
M. Wt: 267.07
InChI Key: UTZPBNSCNUCIRI-UHFFFAOYSA-N
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Description

4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C6H9IN2O It is a derivative of pyrazole, characterized by the presence of iodine, methoxymethyl, and methyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine typically involves the iodination of a suitable pyrazole precursor. One common method involves the reaction of 4-iodo-1-methyl-1H-pyrazole with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-5-(methoxymethyl)-1-methyl-1H-pyrazole, while a Suzuki coupling reaction can produce a biaryl derivative.

Scientific Research Applications

4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxymethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-iodo-5-(methoxymethyl)-1H-pyrazole
  • 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole

Uniqueness

4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

1354705-80-8

Molecular Formula

C6H10IN3O

Molecular Weight

267.07

IUPAC Name

4-iodo-5-(methoxymethyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C6H10IN3O/c1-10-4(3-11-2)5(7)6(8)9-10/h3H2,1-2H3,(H2,8,9)

InChI Key

UTZPBNSCNUCIRI-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=N1)N)I)COC

Canonical SMILES

CN1C(=C(C(=N1)N)I)COC

Origin of Product

United States

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